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molecular formula C8H6N2O B1359955 4-Cyanobenzamide CAS No. 3034-34-2

4-Cyanobenzamide

Cat. No. B1359955
M. Wt: 146.15 g/mol
InChI Key: FUKWTMJZHKZKFA-UHFFFAOYSA-N
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Patent
US06433211B1

Procedure details

Terephthalonitrile (12.8 g, 0.1 mol) and ethanol (170.1 g) were mixed, and the resultant mixture was heated to 30° C. with stirring. To the mixture, a 20% aqueous solution of sodium hydroxide (10 g) was added over six hours. Liquid chromatographic analysis revealed the reaction mixture contained 9.8 g of p-cyanobenzamide (yield 67%).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
170.1 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[OH-:11].[Na+]>C(O)C>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([C:1]([NH2:10])=[O:11])=[CH:3][CH:4]=1)#[N:7] |f:1.2|

Inputs

Step One
Name
Quantity
12.8 g
Type
reactant
Smiles
C(C1=CC=C(C#N)C=C1)#N
Name
Quantity
170.1 g
Type
solvent
Smiles
C(C)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 9.8 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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